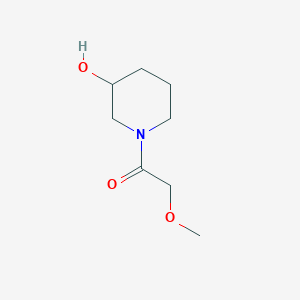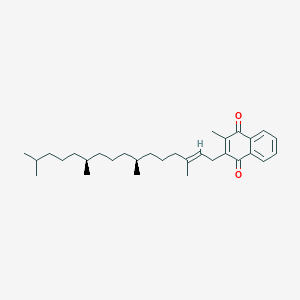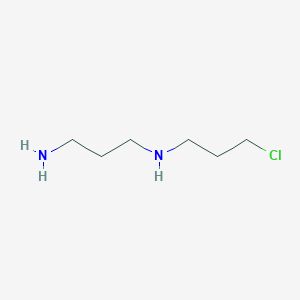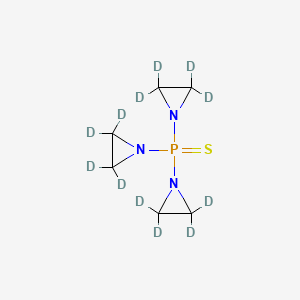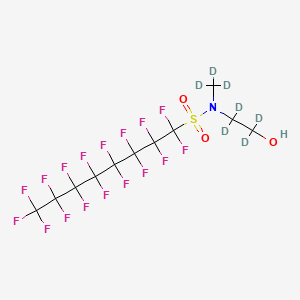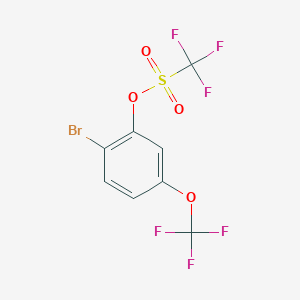![molecular formula C41H47N5O13S2 B13440754 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate is a complex organic compound known for its applications in various scientific fields. This compound is particularly notable for its role in studying protein-protein interactions through crosslinking mass spectrometry.
Métodos De Preparación
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate involves multiple steps. One common method includes the reaction of alkyl 4-aminobenzoates with maleic anhydride to form alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These intermediates are then treated with secondary amines to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and xanthenyl moieties. Common reagents used in these reactions include maleic anhydride, secondary amines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate is widely used in scientific research, particularly in the study of protein-protein interactions. It serves as a crosslinker in mass spectrometry, allowing researchers to analyze the structural dynamics of protein complexes . This compound is also used in the development of novel cross-linking strategies for fast and accurate identification of cross-linked peptides .
Mecanismo De Acción
The compound exerts its effects by targeting specific amino acid residues in proteins, forming covalent bonds that stabilize protein complexes. The crosslinking process involves the formation of cleavable bonds adjacent to the central sulfoxide, which can be identified through mass spectrometry . This mechanism allows for the detailed analysis of protein structures and interactions.
Comparación Con Compuestos Similares
Similar compounds include:
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another crosslinker used in mass spectrometry for studying protein-protein interactions.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds share similar structural features and are used in organic synthesis.
2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Used in various chemical reactions and studies.
The uniqueness of 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate lies in its specific application in crosslinking mass spectrometry, providing complementary data to other crosslinkers and enabling the study of complex protein interactions .
Propiedades
Fórmula molecular |
C41H47N5O13S2 |
|---|---|
Peso molecular |
882.0 g/mol |
Nombre IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate |
InChI |
InChI=1S/C41H47N5O13S2/c47-37-11-12-38(48)46(37)59-41(51)28-5-8-31(40(49)50)34(25-28)39-32-9-6-29(44-19-15-42(16-20-44)13-1-3-23-60(52,53)54)26-35(32)58-36-27-30(7-10-33(36)39)45-21-17-43(18-22-45)14-2-4-24-61(55,56)57/h5-10,25-27H,1-4,11-24H2,(H2-,49,50,52,53,54,55,56,57) |
Clave InChI |
LCZWJHWOWGXXIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+]5CCN(CC5)CCCCS(=O)(=O)O)C=C4OC6=C3C=CC(=C6)N7CCN(CC7)CCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)




